molecular formula C9H13NO3 B1307486 Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate CAS No. 53064-41-8

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Cat. No.: B1307486
CAS No.: 53064-41-8
M. Wt: 183.2 g/mol
InChI Key: JDWLDZUUTIPZHV-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is an organic compound with the molecular formula C9H13NO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-butynoate with 3-hexen-3-amine, N-9H-fluoren-9-ylidene-, N-oxide . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-7-8(6(3)13-10-7)9(11)12-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWLDZUUTIPZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395837
Record name Ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53064-41-8
Record name Ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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